An In-depth Technical Guide to alpha-D-Glucopyranose, pentaacetate
An In-depth Technical Guide to alpha-D-Glucopyranose, pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-D-Glucopyranose, pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is a fully acetylated derivative of α-D-glucose.[1] In this molecule, all five hydroxyl groups of the glucose are protected by acetyl groups, rendering it a versatile intermediate in organic synthesis, particularly in carbohydrate chemistry.[2][3] Its enhanced stability and solubility in organic solvents, compared to its parent monosaccharide, make it a key building block for the synthesis of a wide array of glycosides, oligosaccharides, and other bioactive compounds.[2][3] Beyond its synthetic utility, alpha-D-Glucopyranose, pentaacetate has garnered attention for its own biological activities, including insulinotropic and antimicrobial effects.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and key applications relevant to research and drug development.
Chemical and Physical Properties
Alpha-D-Glucopyranose, pentaacetate is a white crystalline powder with a bitter taste.[4][5] It is soluble in water and readily soluble in organic solvents such as ethanol (B145695) and chloroform (B151607).[4]
Quantitative Data Summary
The key physicochemical properties of alpha-D-Glucopyranose, pentaacetate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂O₁₁ | [6][7][8] |
| Molecular Weight | 390.34 g/mol | [6][7][8] |
| CAS Number | 604-68-2 | [6][8] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 109-113 °C | [1][9] |
| Optical Rotation ([α]20/D) | ≥+98° (c=1 in ethanol) | [1] |
| Purity | ≥99% | [3] |
Synthesis of alpha-D-Glucopyranose, pentaacetate
The synthesis of alpha-D-Glucopyranose, pentaacetate is typically achieved through the acetylation of D-glucose using acetic anhydride.[2] The choice of catalyst and reaction conditions can influence the anomeric selectivity and overall yield.[10] Due to the anomeric effect, the α-anomer is thermodynamically more stable than the β-anomer, and thus is the major product under many synthetic conditions.[10]
Experimental Protocol: Synthesis via Zinc Chloride Catalysis
This protocol describes a common method for the synthesis of alpha-D-Glucopyranose, pentaacetate using zinc chloride as a catalyst.[10]
Materials:
-
D-glucose
-
Acetic anhydride
-
Zinc chloride (ZnCl₂)
-
Ice water
-
Water
Procedure:
-
In a round-bottomed flask, combine D-glucose and acetic anhydride. A typical molar ratio is 1:12.58 (glucose:acetic anhydride).[10]
-
Add zinc chloride as a catalyst. A suitable molar ratio of glucose to zinc chloride is 1:0.44.[10]
-
Heat the reaction mixture to 100°C with continuous stirring for 4 hours.[10]
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water with stirring to precipitate the product.[11]
-
Collect the crude product by vacuum filtration and wash with cold water.[11]
-
Recrystallize the crude product from a mixture of methanol and water to obtain pure alpha-D-Glucopyranose, pentaacetate.[11]
-
Dry the purified product under vacuum.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of alpha-D-Glucopyranose, pentaacetate.
Characterization
The structure and purity of synthesized alpha-D-Glucopyranose, pentaacetate are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the acquired data (Fourier transformation, phasing, and baseline correction).
NMR Data Summary
The following table summarizes the characteristic ¹H NMR chemical shifts for alpha-D-Glucopyranose, pentaacetate in CDCl₃.[12]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1 | 6.33 | d |
| H-2 | 5.47 | t |
| H-3 | 5.12 | t |
| H-4 | 5.11 | t |
| H-5 | 4.27 | ddd |
| H-6a | 4.13 | dd |
| H-6b | 4.10 | dd |
| Acetyl CH₃ | 2.19, 2.10, 2.05, 2.03, 2.02 | s |
Biological Activities and Applications
Alpha-D-Glucopyranose, pentaacetate is not merely a synthetic intermediate; it exhibits a range of biological activities that are of interest to drug development professionals.
Insulinotropic Action
A significant biological activity of alpha-D-Glucopyranose, pentaacetate is its ability to stimulate insulin (B600854) secretion from pancreatic beta cells.[2][8] Studies have shown that it can cause an immediate increase in insulin output, suggesting its potential as a novel insulin secretagogue.[2][4] The proposed mechanism involves its uptake by islet cells, followed by hydrolysis to generate intracellular D-glucose, which then enters the metabolic pathways that trigger insulin release.[13]
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a variety of pathogens, including Shigella dysenteriae and Candida albicans.[2][4] This suggests its potential for development as an antimicrobial agent.
Other Applications
Beyond its direct biological effects, alpha-D-Glucopyranose, pentaacetate serves as a crucial precursor in the synthesis of various bioactive molecules and has applications in other fields:
-
Pharmaceuticals: It is a key intermediate for synthesizing glycosides and other bioactive compounds, often improving their bioavailability.[2]
-
Agriculture: It can be used as a plant growth regulator.[4]
-
Environmental Chemistry: It has been explored as a phase-change solvent for carbon dioxide absorption.[2]
Logical Relationship Diagram: From Synthesis to Application
Caption: The relationship between the core compound and its biological activities and applications.
Conclusion
Alpha-D-Glucopyranose, pentaacetate is a molecule of significant interest in both synthetic chemistry and pharmacology. Its well-established synthesis and versatile reactivity make it an invaluable tool for creating complex carbohydrate-containing molecules. Furthermore, its inherent biological activities, particularly its insulinotropic effects, open avenues for its investigation as a potential therapeutic agent. This guide has provided a technical overview of its properties, synthesis, and applications to support further research and development in these areas.
References
- 1. 1,2,3,4,6-α-D(+)-葡萄糖五乙酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy alpha-D-Glucose pentaacetate | 604-68-2 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. deyerchem.com [deyerchem.com]
- 5. alpha-D-Glucose pentaacetate | 3891-59-6 [chemicalbook.com]
- 6. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. Synthetic Methods of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]
- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 12. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]
- 13. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
